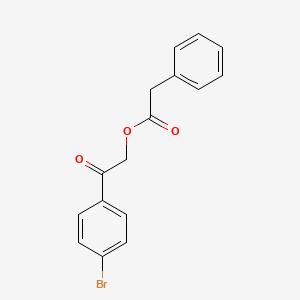

4-Bromophenacyl phenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromophenacyl phenylacetate is an organic compound with the molecular formula C17H15BrO3 It is a derivative of phenylacetic acid, where a bromine atom is substituted at the para position of the phenyl ring, and the phenylacetic acid is esterified with phenacyl bromide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenacyl phenylacetate typically involves the esterification of 4-bromophenylacetic acid with phenacyl bromide. One common method is the Fischer esterification, where 4-bromophenylacetic acid is refluxed with phenacyl bromide in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenacyl phenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the para position can be substituted with other nucleophiles.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromophenylacetic acid and phenacyl alcohol.

Oxidation and Reduction: The phenacyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Acids and Bases: For ester hydrolysis, strong acids like hydrochloric acid or strong bases like sodium hydroxide are used.

Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromium trioxide are employed.

Reducing Agents: For reduction reactions, agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Hydrolysis Products: 4-Bromophenylacetic acid and phenacyl alcohol.

Oxidation Products: Corresponding ketones.

Reduction Products: Corresponding alcohols.

Scientific Research Applications

4-Bromophenacyl phenylacetate has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs and bioactive molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromophenacyl phenylacetate involves its interaction with specific molecular targets. The bromine atom and phenacyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways . The ester bond can also undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

4-Bromophenylacetic Acid: A precursor in the synthesis of 4-Bromophenacyl phenylacetate, it shares similar reactivity but lacks the ester functionality.

Phenacyl Bromide: Another precursor, it is more reactive due to the presence of the bromine atom on the phenacyl group.

Phenylacetic Acid: The parent compound, it lacks the bromine substitution and ester functionality, making it less reactive.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the ester functionality, which confer distinct reactivity and binding properties. This makes it a valuable compound in synthetic and medicinal chemistry, offering versatility in various chemical transformations and biological interactions.

Biological Activity

4-Bromophenacyl phenylacetate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of phenacyl acetate, characterized by the presence of a bromine atom at the para position of the phenyl ring. Its chemical formula is C15H13BrO2. The compound can be synthesized through various methods, including electrophilic aromatic substitution and Fischer esterification.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. One notable study demonstrated that the compound significantly reduced the levels of pro-inflammatory cytokines in a lipopolysaccharide (LPS)-induced inflammation model in rats. The results indicated a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels by approximately 50% compared to control groups .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory prostaglandins. This inhibition can lead to decreased inflammation and pain .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The study involved exposing bacterial cultures to different concentrations of the compound and measuring growth inhibition over 24 hours. The results confirmed the compound's potent antibacterial activity, particularly against Gram-positive bacteria.

Case Study 2: Anti-inflammatory Response

In another study focusing on inflammatory responses, rats were administered varying doses of this compound prior to LPS exposure. The outcome showed a dose-dependent reduction in inflammatory markers, highlighting its potential therapeutic application in managing inflammatory diseases .

Safety and Toxicity

While promising, it is essential to consider the safety profile of this compound. Preliminary toxicity assessments indicate low toxicity levels at therapeutic doses; however, further studies are necessary to establish long-term safety and potential side effects .

Properties

Molecular Formula |

C16H13BrO3 |

|---|---|

Molecular Weight |

333.18 g/mol |

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] 2-phenylacetate |

InChI |

InChI=1S/C16H13BrO3/c17-14-8-6-13(7-9-14)15(18)11-20-16(19)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |

InChI Key |

BVJBATBMLPUUGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OCC(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.